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Compound of Interest

Compound Name: Aluminum arsenide

Cat. No.: B1584279

In the realm of semiconductor research and development, particularly for applications in
optoelectronics and high-frequency devices, aluminum arsenide (AlAs) and gallium arsenide
(GaAs) stand out as two of the most critical 11I-V compound semiconductors. Their distinct yet
complementary properties make them indispensable for fabricating a wide array of devices,
from light-emitting diodes (LEDs) and laser diodes to high-electron-mobility transistors
(HEMTSs). This guide provides a detailed comparison of the key properties of AlAs and GaAs,
supported by experimental data and methodologies, to aid researchers, scientists, and drug
development professionals in making informed material choices.

Key Properties at a Glance

A summary of the fundamental physical and electronic properties of aluminum arsenide and
gallium arsenide is presented below. These values are crucial for device modeling and design.
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Property Aluminum Arsenide (AlAs) Gallium Arsenide (GaAs)
Crystal Structure Zincblende Zincblende

Lattice Constant (a) 5.660 pm[1] 5.653 pm[2]

Bandgap (at 300K) 2.17 eV (Indirect)[1] 1.424 eV (Direct)[2][3]
Electron Mobility (at 300K) 200 cm?/V-s[1] ~8500 - 9000 cm?3/V-s[2][3]
Thermal Conductivity (at 300K) 0.9 W/cm-K][1] 0.56 W/cm-K[2]

Density 3.72 g/lcm3[1][4] 5.3176 g/cm3[2]

Melting Point 1740 °C[1][4] 1238 °C[2][5]

Refractive Index (Infrared) ~3.0[1] ~3.3[2]

In-Depth Comparison of Critical Parameters
Crystal Structure and Lattice Constant

Both AlAs and GaAs crystallize in the zincblende structure.[1][2] A critical advantage in
heterostructure engineering is their remarkably similar lattice constants, with AlAs at 5.660 pm
and GaAs at 5.653 pm.[1][2] This near-perfect lattice matching allows for the epitaxial growth of
high-quality, low-strain heterostructures and superlattices, which are fundamental to many
advanced electronic and photonic devices.[1]

Electronic Bandgap

The nature of the electronic bandgap is one of the most significant differences between the two
materials. Gallium arsenide possesses a direct bandgap of 1.424 eV at room temperature,
making it highly efficient for the absorption and emission of light.[2][3] This property is the
cornerstone of its widespread use in optoelectronic devices like laser diodes and LEDs. In
contrast, aluminum arsenide has a wider, indirect bandgap of 2.17 eV.[1] The indirect nature
of its bandgap means that electron-hole recombination predominantly involves phonons,
making it an inefficient light emitter. However, its wider bandgap is advantageous for confining
carriers in GaAs-based quantum well structures.[6]

Carrier Mobility
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Gallium arsenide exhibits significantly higher electron mobility (around 8500-9000 cm?/V-s at
300K) compared to aluminum arsenide (200 cm?/V-s).[1][2][3] This superior electron mobility
is a key reason for GaAs's dominance in high-frequency applications, as it allows for faster
transistor switching speeds.

Thermal Properties

In terms of thermal management, AlAs has a higher thermal conductivity (0.9 W/cm:-K) than
GaAs (0.56 W/cm-K).[1][2] This makes AlAs a better conductor of heat, a property that can be
beneficial in high-power devices where heat dissipation is a critical concern.

Experimental Methodologies for Property
Determination

Accurate characterization of semiconductor properties is paramount for device fabrication and
optimization. The following are standard experimental protocols for determining the key
parameters discussed above.

Bandgap Energy Measurement: Photoluminescence
Spectroscopy

Photoluminescence (PL) spectroscopy is a hon-destructive optical technique widely used to
determine the bandgap of semiconductors.

Experimental Protocol:

o Sample Excitation: The semiconductor sample (AlAs or GaAs) is illuminated with a laser
source having a photon energy greater than the material's bandgap energy. This excites
electrons from the valence band to the conduction band.

» Radiative Recombination: The excited electrons relax back to the valence band, and in direct
bandgap materials like GaAs, this relaxation is often accompanied by the emission of
photons.

o Spectral Analysis: The emitted light is collected and directed into a spectrometer, which
disperses the light into its constituent wavelengths. A photodetector then measures the
intensity of the emitted light at each wavelength.
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o Bandgap Determination: The peak of the emission spectrum corresponds to the bandgap
energy of the material. For indirect bandgap materials like AlAs, the PL signal is significantly
weaker, and other techniques like absorption spectroscopy might be preferred.
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Bandgap and Lattice Constant Comparison

Electron Mobility and Carrier Concentration: Hall Effect
Measurement

The Hall effect measurement is a standard method for determining the carrier type,
concentration, and mobility in a semiconductor.

Experimental Protocol:

o Sample Preparation: A rectangular or van der Pauw-shaped sample of the material is
prepared with four ohmic contacts.

e Current and Magnetic Field Application: A constant current (1) is passed through two of the
contacts, and a uniform magnetic field (B) is applied perpendicular to the direction of the
current flow.
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» Hall Voltage Measurement: The magnetic field exerts a Lorentz force on the charge carriers,
causing them to accumulate on one side of the sample. This creates a transverse electric
field and a measurable potential difference, known as the Hall voltage (V_H), across the
other two contacts.

o Calculation: The Hall coefficient (R_H) is calculated from the measured Hall voltage, the
applied current, and the magnetic field strength. The carrier concentration (n) can then be
determined from the Hall coefficient. By combining the Hall data with a resistivity
measurement (often performed using the same sample configuration), the electron mobility
(u) can be calculated.

Experimental Setup Measurement Procedure
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Hall Effect Measurement Workflow

Conclusion

Aluminum arsenide and gallium arsenide are both vital Ill-V semiconductors with distinct
properties that dictate their primary applications. Gallium arsenide, with its direct bandgap and
high electron mobility, is the material of choice for optoelectronic and high-frequency electronic
devices. Aluminum arsenide, characterized by its wider, indirect bandgap and higher thermal
conductivity, serves as an excellent partner material in GaAs-based heterostructures, providing
carrier confinement and improved thermal management. The near-identical lattice constants of
AlAs and GaAs are a significant advantage, enabling the fabrication of complex, high-
performance layered devices. A thorough understanding of their individual properties and the
experimental techniques used to characterize them is fundamental for advancing
semiconductor technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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